N-(Propylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(Propylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propylsulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine-3-carboxylic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(Propylsulfonyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
N-(Propylsulfonyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Propylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(Methanesulfonyl)azetidine: Similar in structure but with a methanesulfonyl group instead of a propylsulfonyl group.
Azetidine-2-carboxamide: Lacks the sulfonyl group, leading to different reactivity and applications.
Azetidine-3-carboxylic acid: The parent compound without the sulfonyl group.
Uniqueness
N-(Propylsulfonyl)azetidine-3-carboxamide is unique due to its specific combination of the azetidine ring and the propylsulfonyl group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various applications in research and industry .
Biological Activity
N-(Propylsulfonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings regarding the biological activity of this compound, including relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of azetidine derivatives, which are known for their diverse pharmacological properties. The azetidine ring structure contributes to the compound’s biological activity, while the propylsulfonyl and carboxamide functional groups enhance its solubility and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various azetidine derivatives, including those similar to this compound. A review on substituted azetidine derivatives indicated that modifications in the structure can significantly influence their antimicrobial efficacy.
Table 1: Antimicrobial Activity of Azetidine Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | E. coli | 6.67 mg/mL |
4c | S. aureus | 6.63 mg/mL |
4d | C. albicans | 6.72 mg/mL |
The above table illustrates that certain azetidine derivatives exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory effects of azetidine derivatives have also been documented. In a study evaluating various sulfonamide compounds, it was found that certain derivatives demonstrated substantial inhibition of carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory agents.
Case Study: In Vivo Anti-inflammatory Activity
- Compound : this compound
- Model : Carrageenan-induced rat paw edema
- Results : Inhibition rates ranged from 87% to 94% at different time intervals.
These results suggest that this compound may effectively reduce inflammation, potentially providing therapeutic benefits for inflammatory disorders.
Anticancer Activity
Azetidine derivatives have been explored for their anticancer properties. Research indicates that modifications in the azetidine structure can lead to varying degrees of cytotoxicity against cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
11f | MCF-7 (breast cancer) | 14.5 |
11f | HCT-116 (colon cancer) | 97.9 |
The above data highlights the cytotoxic effects observed in specific azetidine derivatives against breast and colon cancer cell lines. Given these findings, it is plausible that this compound may exhibit similar anticancer properties, necessitating further exploration through in vitro and in vivo studies.
Properties
Molecular Formula |
C7H14N2O3S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-propylsulfonylazetidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O3S/c1-2-3-13(11,12)9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
UOUBNFNWXDMJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC(=O)C1CNC1 |
Origin of Product |
United States |
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